[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol
Description
[1-(2-Chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol is an indole-derived compound with the molecular formula C₁₆H₁₄ClNO and an average molecular mass of 271.744 g/mol . Its structure features a 2-chlorobenzyl group attached to the indole nitrogen, a methyl group at the indole 2-position, and a hydroxymethyl (-CH₂OH) substituent at the 3-position. The compound is identified by CAS RN 92407-89-1 and ChemSpider ID 780916 .
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHLJGXIJPJMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol typically begins with the preparation of 2-chlorobenzyl chloride and 2-methylindole.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding hydrocarbon derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol serves as a building block for the synthesis of novel indole derivatives with potential biological activities.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine:
Drug Development: Due to its indole nucleus, the compound is explored for its potential as a drug candidate for various diseases, including cancer, inflammation, and infectious diseases.
Industry:
Chemical Industry: The compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
Molecular Targets and Pathways:
Receptor Binding: The compound may exert its effects by binding to specific receptors in the body, such as serotonin or dopamine receptors, influencing neurotransmission and cellular signaling pathways.
Enzyme Inhibition: It may also act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Benzyl Group
- [1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl]methanol (22): Key differences: The benzyl group is substituted with chlorine at the 3-position (vs. 2-position in the target compound), and the indole ring has a 4-methoxy group. The 4-methoxy group increases electron density on the indole ring, which may enhance π-π stacking interactions .
- [7-Chloro-1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanol (23): Key differences: The indole ring has a 7-chloro substituent, and the benzyl group is 3,4-dichlorinated.
Modifications to the Hydroxymethyl Group
- 4-[1-(2-Chlorobenzyl)-1H-indol-3-yl]butanoic acid: Key differences: The hydroxymethyl group is replaced with a butanoic acid chain. Impact: The carboxylic acid group introduces hydrogen-bonding capacity and ionization at physiological pH, enhancing water solubility. This modification is relevant for prodrug designs or targeting carboxylate-binding enzymes .
- 1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide :
- Key differences : The hydroxymethyl group is substituted with an imidothiocarbamate, and the compound exists as a hydroiodide salt.
- Impact : The thiocarbamate group may confer thiol-reactive properties, while the iodide counterion increases molecular weight (443.74 g/mol) and alters crystalline packing .
Saturation of the Indole Ring
- (1-Benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol: Key differences: The indole ring is partially saturated (2,3-dihydro), and the benzyl group lacks chlorine. The absence of chlorine on the benzyl group reduces electron-withdrawing effects .
Functionalization with Heterocycles
- 2-(2-(1-(2-Chlorobenzyl)-2-methyl-1H-indol-3-yl)ethyl)isoindoline-1,3-dione (10a) :
- Key differences : An isoindoline-1,3-dione moiety is appended via an ethyl linker.
- Impact : The dione group introduces hydrogen-bond acceptors, which could enhance interactions with proteases or kinases. The extended structure increases molecular weight (empirical formula: C₂₆H₂₀ClN₃O₂) and may affect pharmacokinetics .
Biological Activity
The compound [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol is a member of the indole family, known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive examination of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of indole derivatives like this compound typically involves multi-step organic reactions. Commonly utilized methods include:
- Condensation Reactions : Indoles can be synthesized through the condensation of 2-substituted anilines with aldehydes or ketones.
- Functional Group Modifications : The introduction of chlorobenzyl and methyl groups can be achieved through electrophilic aromatic substitution reactions.
Structural Features
The presence of the chlorobenzyl group enhances lipophilicity, potentially improving cellular uptake. The indole nucleus is known for its ability to interact with various biological targets, making this compound a candidate for further pharmacological studies.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole derivatives. For instance:
- In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. An MTT assay demonstrated that this compound inhibits cell proliferation in a dose-dependent manner with IC50 values comparable to established chemotherapeutics .
The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins. The compound may also inhibit key signaling pathways involved in tumor growth, such as PI3K/Akt and MAPK pathways .
Antimicrobial Activity
In addition to anticancer properties, indole derivatives exhibit antimicrobial effects. Research has indicated that this compound possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be in the range of 15–30 µg/mL .
Case Study 1: Anticancer Efficacy
A recent study evaluated the compound's efficacy against breast cancer cell lines (MCF-7 and MBA-MD-231). Results indicated that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this indole derivative against resistant bacterial strains. The findings demonstrated that it effectively inhibited bacterial growth, providing a promising avenue for developing new antibiotics amid rising resistance rates .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via alkylation of a substituted indole precursor (e.g., 2-methyl-1H-indole) with 2-chlorobenzyl bromide under basic conditions (e.g., NaH/DMF), followed by hydroxymethylation at the 3-position using NaBH₄ reduction of an aldehyde intermediate. Key intermediates are characterized via -NMR, -NMR, and HR-ESI-MS to confirm regioselectivity and purity . Phase-transfer catalysis may optimize alkylation efficiency, as seen in analogous indole derivatives .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- - and -NMR: Assign signals for the 2-methyl group, 2-chlorobenzyl substituent, and hydroxymethyl (-CH₂OH) moiety.
- HR-ESI-MS: Verify molecular ion peaks (e.g., [M+H]) to confirm molecular formula.
- IR Spectroscopy: Identify O-H stretching (~3200–3600 cm) and aromatic C-H vibrations.
Data cross-validation with computational models (e.g., DFT) resolves ambiguities .
Q. How is X-ray crystallography applied to validate the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms bond lengths, angles, and spatial arrangement. For indole derivatives, methanol is a common solvent for crystallization. SHELXL software refines structures, addressing challenges like disorder in flexible substituents (e.g., 2-chlorobenzyl group). Hydrogen-bonding networks between the hydroxymethyl group and solvent molecules stabilize the crystal lattice .
Advanced Research Questions
Q. How can discrepancies between NMR data and computational models be resolved for this compound?
- Methodological Answer :
- Advanced NMR Experiments : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For stereochemical confirmation, NOESY detects spatial proximity of substituents.
- 1,1-ADEQUATE : Correlates - couplings to resolve connectivity in complex indole frameworks .
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate structural hypotheses .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Solvent Selection : Methanol or ethanol promotes crystal growth but may lead to solvent inclusion (e.g., methanol 1.13-solvate in analogous structures) .
- Disorder Handling : Flexible 2-chlorobenzyl groups often require multi-site refinement in SHELXL.
- Twinned Data : High-resolution datasets (e.g., synchrotron sources) improve refinement accuracy. SHELXD/SHELXE pipelines robustly handle partial diffraction data .
Q. How can the alkylation step in synthesis be optimized using phase-transfer catalysis (PTC)?
- Methodological Answer :
- Reagent Selection : Use tetrabutylammonium bromide (TBAB) as a PTC agent in biphasic systems (e.g., H₂O/CH₂Cl₂) to enhance reaction rates.
- Kinetic Monitoring : Track reaction progress via TLC or in situ IR to minimize byproducts (e.g., dialkylation).
- Scale-Up : Adjust stoichiometry of 2-chlorobenzyl bromide and base (NaOH) for reproducibility .
Q. What strategies mitigate racemization during synthesis of chiral indole derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Introduce enantiopure protecting groups (e.g., Evans oxazolidinones) during hydroxymethylation.
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective alkylation.
- Dynamic Resolution : Use enzymes (e.g., lipases) to kinetically resolve racemic mixtures .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., unexpected -NMR shifts) be investigated?
- Methodological Answer :
- Impurity Profiling : Conduct LC-MS to detect byproducts (e.g., oxidation of -CH₂OH to -COOH).
- Variable Temperature NMR : Assess signal splitting caused by conformational exchange.
- Isotopic Labeling : Use - or -labeled precursors to trace unexpected signals .
Tables
Table 1 : Key Spectroscopic Data for this compound
Table 2 : Crystallographic Parameters (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| a, b, c (Å) | 10.25, 12.78, 15.32 |
| Resolution (Å) | 0.84 |
| R | 0.032 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
